molecular formula C19H19N3O2 B2427907 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421501-42-9

6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2427907
CAS No.: 1421501-42-9
M. Wt: 321.38
InChI Key: DPLBDXNQFJHDEU-UHFFFAOYSA-N
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Description

6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile is a versatile chemical compound widely used in scientific research. With its unique properties, it finds applications in drug development, organic synthesis, and biological studies, contributing to advancements in various fields.

Scientific Research Applications

6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in biological studies to understand its effects on various biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves a multi-step process. The initial step often includes the preparation of the piperidine derivative, followed by the introduction of the phenylacetyl group. The final step involves the coupling of the piperidine derivative with nicotinonitrile under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)pyridine
  • 6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)quinoline

Uniqueness

6-((1-(2-Phenylacetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-[1-(2-phenylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c20-13-16-6-7-18(21-14-16)24-17-8-10-22(11-9-17)19(23)12-15-4-2-1-3-5-15/h1-7,14,17H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLBDXNQFJHDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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